molecular formula C13H12N2O3 B2363936 7-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid CAS No. 696645-93-9

7-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid

Cat. No.: B2363936
CAS No.: 696645-93-9
M. Wt: 244.25
InChI Key: QYTVVDFVUGEKHF-UHFFFAOYSA-N
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Description

7-Methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid (CAS# 696645-93-9) is a high-purity synthetic indazole derivative supplied for pharmaceutical and biological research. With a molecular formula of C13H12N2O3 and a molecular weight of 244.25 g/mol, this compound serves as a versatile chemical building block for designing novel drug candidates . The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its wide spectrum of pharmacological activities . Research indicates that indazole derivatives are of significant interest in several therapeutic areas, including cardiovascular diseases, inflammation, and cancer . Specific indazole-based compounds have demonstrated efficacy in preclinical models for protecting against myocardial ischemic/reperfusion injury, attenuating cardiac hypertrophy, and showing antihypertensive effects . The carboxylic acid functional group on this molecule provides a key site for further synthetic modification, enabling the creation of amide, ester, and other derivatives for structure-activity relationship (SAR) studies . This product is intended for research purposes as a key intermediate in organic synthesis and for the development of new bioactive molecules. It is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-methoxy-4,5-dihydro-2H-benzo[g]indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-18-8-3-5-9-7(6-8)2-4-10-11(9)14-15-12(10)13(16)17/h3,5-6H,2,4H2,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTVVDFVUGEKHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=NNC(=C3CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ester Hydrolysis

Procedure :

  • Step 1 : Methyl 7-methoxy-1-phenyl-4,5-dihydro-1H-benzo[g]indazole-3-carboxylate is synthesized via nucleophilic substitution or coupling reactions.
  • Step 2 : Hydrolysis with aqueous sodium hydroxide (10%) in methanol under reflux yields the carboxylic acid.

Data :

Starting Ester Conditions Yield Reference
Methyl 7-methoxy-1-phenyl derivative 10% NaOH, MeOH, reflux, 3h 85%

Direct Carboxylation

Electrophilic substitution using carbon dioxide under high-pressure conditions has been reported for analogous indazole systems. However, this method requires careful temperature control to avoid decarboxylation.

Regioselective Methoxy Group Introduction

The 7-methoxy group is introduced either:

  • Pre-cyclization : Using methoxy-substituted tetralones.
  • Post-cyclization : Via Ullmann coupling or nucleophilic aromatic substitution on halogenated intermediates.

Example :

  • Post-cyclization Methoxylation :
    • 7-Bromo-4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid is treated with sodium methoxide in DMF at 120°C for 12h.
    • Yield : ~70% (requires copper(I) iodide catalysis).

Alternative Routes: Amide Intermediate Utilization

Amide derivatives serve as protected intermediates for carboxylate generation.

Protocol :

  • Amide Formation : React 7-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carbonyl chloride with N,O-dimethylhydroxylamine using EDCI/HOBt coupling.
  • Hydrolysis : Treat the amide (e.g., N-methoxy-N-methyl derivative) with hydrochloric acid to yield the carboxylic acid.

Data :

Amide Intermediate Hydrolysis Conditions Yield Reference
N-Methoxy-N-methylamide 6M HCl, reflux, 4h 90%

Challenges and Optimization

  • Regioselectivity : Competing substitution at positions 6 or 8 necessitates directing groups (e.g., nitro) during methoxylation.
  • Solubility : Polar aprotic solvents (DMF, DMSO) enhance reactivity but complicate purification.
  • Byproduct Formation : Over-oxidation during aromatization can degrade the dihydro structure; DDQ stoichiometry must be controlled.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Ester Hydrolysis High purity, scalability Multi-step synthesis 75–90%
Direct Carboxylation Fewer steps Low regioselectivity 50–65%
Post-cyclization Methoxylation Flexibility in substitution Harsh reaction conditions 60–70%

Industrial-Scale Considerations

  • Cost Efficiency : Ester hydrolysis is preferred for large-scale production due to reagent availability.
  • Green Chemistry : Microwave-assisted cyclization reduces reaction time by 40% compared to conventional heating.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters or amides.

Scientific Research Applications

7-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways or interact with DNA to exert its anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Findings :

  • Hydrazide derivatives (e.g., ) exhibit broader pharmacological activity due to the 5-bromo-2-oxoindolyl moiety, which may facilitate DNA intercalation .

Heterocyclic Analogues with Varied Core Structures

Compounds with distinct heterocyclic cores but similar substituents highlight the role of ring systems in biological activity:

Compound Name Core Structure Substituents Key Properties Reference
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Indole 7-Cl, 3-CH₃, 2-COOH High lipophilicity; used in agrochemicals
2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic acid Benzo[d]imidazole 7-NO₂, 5-CF₃, 3-propenoic acid Strong electron-withdrawing effects; antimicrobial activity
Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate Benzodithiazine 6-Cl, dihydroxybenzylidene Chelating properties; metal-binding applications

Key Findings :

  • Electron-withdrawing groups (e.g., NO₂, CF₃) in benzo[d]imidazole derivatives enhance reactivity but reduce solubility .

Methoxy-Substituted Analogues in Diverse Scaffolds

Methoxy groups in different heterocycles illustrate positional effects on bioactivity:

Compound Name Core Structure Methoxy Position Key Applications Reference
4-Methoxy-2,3-dihydrobenzofuran-6-carboxylic acid Dihydrobenzofuran 4-OCH₃ Anti-inflammatory agent
5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid Dihydroindene 5-OCH₃ Intermediate for CNS drugs
This compound Benzo[g]indazole 7-OCH₃ Enzyme inhibition, antiviral

Key Findings :

  • Methoxy at the 7-position in benzo[g]indazole optimizes steric interactions in enzyme active sites, whereas 4-OCH₃ in dihydrobenzofuran enhances membrane permeability .

Biological Activity

7-Methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid (CAS Number: 696645-93-9) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13H12N2O3C_{13}H_{12}N_{2}O_{3}, with a molar mass of approximately 244.25 g/mol. The compound exhibits a density of 1.4 g/cm³ and a boiling point of approximately 547.9 °C at 760 mmHg .

PropertyValue
Molecular FormulaC13H12N2O3
Molar Mass244.25 g/mol
Density1.4 g/cm³
Boiling Point547.9 °C
CAS Number696645-93-9

Anticancer Properties

Recent studies have indicated that derivatives of benzo[g]indazole compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit tumor growth and induce apoptosis in cancer cell lines through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival .

In vitro studies have demonstrated that this compound can inhibit the proliferation of specific cancer cell lines, suggesting its potential as an anticancer agent.

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory activity. Certain analogs within the benzo[g]indazole family have shown effectiveness in inhibiting key enzymes associated with cancer progression and inflammation. The specific mechanisms involve competitive inhibition where the compound binds to the active site of enzymes, preventing substrate interaction .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It may cause cell cycle arrest at various phases, particularly G1 or G2/M phases, thus inhibiting cell division.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cancer cell death.

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

  • Study on Antitumor Activity : A recent study evaluated the antitumor effects of benzo[g]indazole derivatives on human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell viability with IC50 values significantly lower than existing chemotherapeutic agents .
  • Enzyme Inhibition Analysis : Another investigation focused on the inhibition of cyclooxygenase (COX) enzymes by benzo[g]indazole derivatives, revealing that these compounds could serve as potential anti-inflammatory agents due to their ability to inhibit COX-1 and COX-2 activity effectively .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via cyclization of hydrazine derivatives with ortho-substituted aromatic aldehydes/ketones. Electrophilic aromatic substitution introduces the methoxy group at the 7-position using methanol and acid catalysts . Yield optimization requires precise control of temperature (e.g., 80–100°C) and solvent polarity. For example, acetic acid or DMF enhances cyclization efficiency .
  • Data : Typical yields range from 40–65%, with impurities arising from incomplete cyclization or over-substitution. Purity is confirmed via HPLC (>95%) and NMR (absence of residual hydrazine peaks) .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar indazole derivatives?

  • Methodology :

  • 1H NMR : The methoxy group at C7 appears as a singlet (~δ 3.8–4.0 ppm). The dihydrobenzo[g]indazole core shows characteristic aromatic protons (δ 6.8–7.5 ppm) and diastereotopic hydrogens (δ 2.5–3.5 ppm) .
  • IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and N-H indazole absorption at ~3200 cm⁻¹ .
  • MS : Molecular ion [M+H]+ at m/z 245.1 (calculated for C₁₂H₁₂N₂O₃) .

Q. What preliminary biological screening assays are recommended for evaluating this compound’s bioactivity?

  • Methodology : Use enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s indazole-carboxylic acid scaffold, which is common in enzyme inhibitors . For antimicrobial screening, employ microdilution assays (MIC determination) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction optimization for this compound synthesis be systematically approached using factorial design?

  • Methodology : Apply a 2³ factorial design to test variables: temperature (70–110°C), solvent (DMF vs. acetic acid), and catalyst load (0.5–2.0 eq). Response variables include yield and purity. Statistical analysis (ANOVA) identifies significant factors. For example, higher temperatures may favor cyclization but risk decomposition .
  • Data : Pilot studies show acetic acid increases yield by 15% vs. DMF but reduces purity due to side reactions .

Q. What computational strategies (e.g., DFT, molecular docking) predict the compound’s reactivity and target binding affinity?

  • Methodology :

  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The methoxy group’s electron-donating effect stabilizes HOMO localization on the indazole ring .
  • Docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2). The carboxylic acid group forms hydrogen bonds with Arg120/Arg513, while the methoxy group enhances hydrophobic contacts .

Q. How can contradictory bioactivity data (e.g., conflicting IC₅₀ values in kinase assays) be resolved?

  • Methodology :

  • Assay Replication : Validate results across multiple labs using standardized protocols (e.g., ATP concentration control in kinase assays).
  • Metastability Analysis : Test compound stability in assay buffers (pH 7.4, 37°C) via LC-MS to rule out degradation .
  • Structural Analog Comparison : Compare with 6-methoxy analogs (e.g., 6-methoxy-1H-benzo[g]indazole-3-carboxylic acid) to isolate substituent effects .

Q. What strategies enable the study of structure-activity relationships (SAR) for this compound’s derivatives?

  • Methodology : Synthesize analogs with modifications at C3 (ester vs. amide), C7 (methoxy vs. ethoxy), and the benzo[g]indazole core (saturation vs. aromaticity). Evaluate changes in:

  • Solubility : LogP measurements via shake-flask method.
  • Bioactivity : Dose-response curves in target assays (e.g., IC₅₀ shifts from µM to nM with C3 esterification) .

Methodological Considerations

  • Purity Validation : Use orthogonal methods (HPLC, NMR, elemental analysis) to confirm compound integrity, especially given the risk of byproducts from incomplete cyclization .
  • Toxicity Screening : Prioritize in vitro cytotoxicity assays (e.g., HepG2 cells) before in vivo studies, as indazole derivatives may exhibit hepatotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid

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